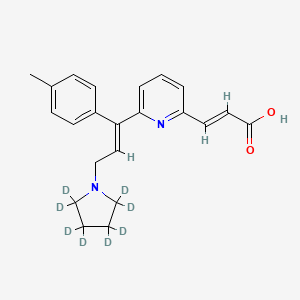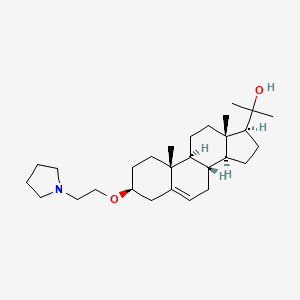
(Rac)-Tenofovir-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Tenofovir-d7 is a deuterated form of Tenofovir, an antiretroviral medication used to prevent and treat HIV/AIDS and chronic hepatitis B. The “d7” denotes the presence of seven deuterium atoms, which are isotopes of hydrogen. This modification can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tenofovir-d7 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tenofovir structure. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of deuterated reagents in bulk quantities is a critical aspect of the industrial production process.
化学反応の分析
Types of Reactions
(Rac)-Tenofovir-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
科学的研究の応用
(Rac)-Tenofovir-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in research on the metabolism and pharmacokinetics of antiretroviral drugs.
Medicine: Investigated for its potential to improve the efficacy and safety profile of tenofovir-based therapies.
Industry: Utilized in the development of new formulations and drug delivery systems.
作用機序
The mechanism of action of (Rac)-Tenofovir-d7 involves its conversion to tenofovir diphosphate, which inhibits the activity of HIV reverse transcriptase and hepatitis B virus polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the viral load in the body. The presence of deuterium atoms can enhance the stability and half-life of the compound, leading to improved therapeutic outcomes.
類似化合物との比較
Similar Compounds
Tenofovir: The non-deuterated form of (Rac)-Tenofovir-d7, widely used in antiretroviral therapy.
Tenofovir alafenamide: A prodrug of tenofovir with improved pharmacokinetic properties.
Adefovir: Another nucleotide analog used in the treatment of hepatitis B.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially lower dosing frequencies compared to its non-deuterated counterparts.
特性
分子式 |
C9H14N5O4P |
|---|---|
分子量 |
294.26 g/mol |
IUPAC名 |
[1-(6-amino-8-deuteriopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D |
InChIキー |
SGOIRFVFHAKUTI-JBIKYDHQSA-N |
異性体SMILES |
[2H]C1=NC2=C(N=CN=C2N1C([2H])([2H])C([2H])(C([2H])([2H])[2H])OCP(=O)(O)O)N |
正規SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


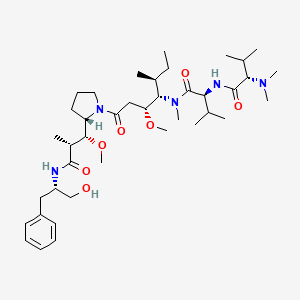
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
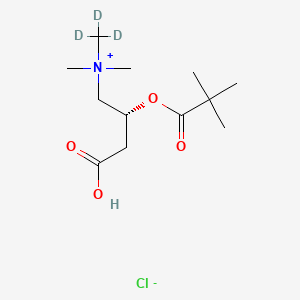
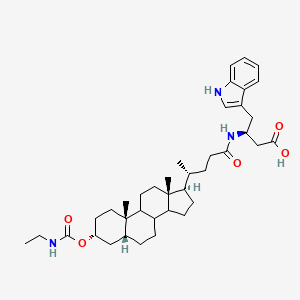

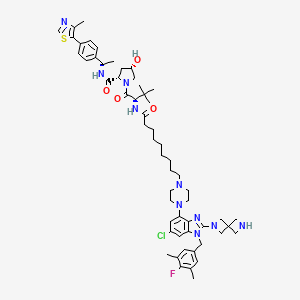
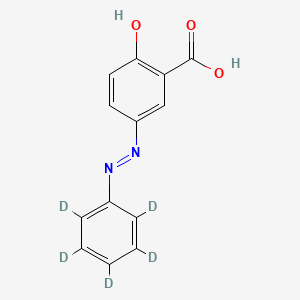
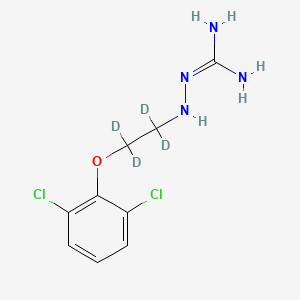
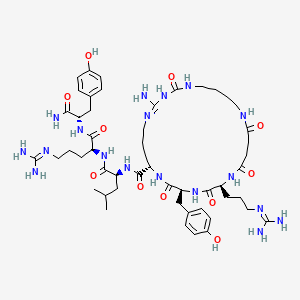
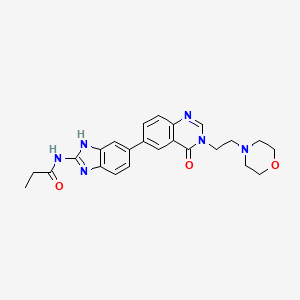
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-[(4-iodophenyl)methoxyimino]-3-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B12419253.png)

